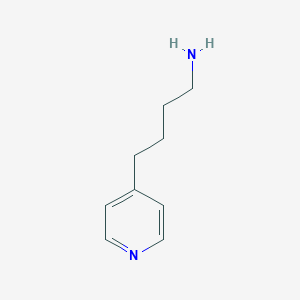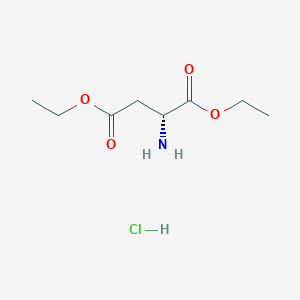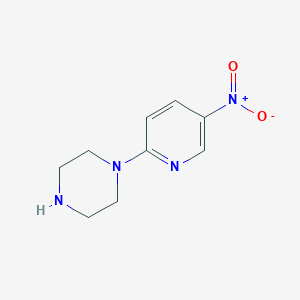![molecular formula C21H21NO3 B182038 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate CAS No. 102585-08-0](/img/structure/B182038.png)
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate, also known as ABX-1431, is a novel small molecule that has been developed for the treatment of various neurological disorders. It is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). ABX-1431 has been shown to have neuroprotective effects in preclinical models of multiple sclerosis, traumatic brain injury, and Alzheimer's disease.
Mécanisme D'action
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate is a selective and potent inhibitor of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that has been implicated in a range of physiological processes, including pain, inflammation, and neuroprotection. By inhibiting MAGL, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate increases the levels of 2-AG, which can activate cannabinoid receptors and exert neuroprotective effects. In addition, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to have anti-inflammatory effects independent of its effects on 2-AG.
Effets Biochimiques Et Physiologiques
In addition to its effects on MAGL and 2-AG, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to modulate other neurotransmitter systems, including dopamine and glutamate. 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to increase dopamine release in the striatum, which may contribute to its potential therapeutic benefits for Parkinson's disease. 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has also been shown to modulate glutamate release in the hippocampus, which may contribute to its potential therapeutic benefits for depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of various neurological disorders, and its mechanism of action is well-understood. However, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate also has some limitations for lab experiments. It is not suitable for in vivo studies in rodents due to its short half-life, and its effects on humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate. One area of interest is the development of more potent and selective MAGL inhibitors. Another area of interest is the investigation of the effects of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, clinical trials are needed to determine the safety and efficacy of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate in humans. Overall, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has potential therapeutic benefits for a range of neurological disorders, and further research is needed to fully understand its effects and potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate involves the reaction of 1-azabicyclo[2.2.2]octan-3-amine with 9-bromo-xanthene-1-carboxylic acid followed by esterification with ethanol. The resulting product is purified by column chromatography to obtain 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate in high yield and purity. The synthesis method is well-established and has been described in detail in the literature.
Applications De Recherche Scientifique
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been extensively studied in preclinical models of various neurological disorders. In a mouse model of multiple sclerosis, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce inflammation and demyelination, and improve motor function. In a rat model of traumatic brain injury, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce neuronal cell death and improve cognitive function. In a mouse model of Alzheimer's disease, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce amyloid beta deposition and improve memory. These preclinical studies suggest that 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has potential therapeutic benefits for a range of neurological disorders.
Propriétés
Numéro CAS |
102585-08-0 |
|---|---|
Nom du produit |
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate |
Formule moléculaire |
C21H21NO3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H21NO3/c23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-5,7-8,14,19H,6,9-13H2 |
Clé InChI |
DAIWBMZPSVQRCH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C3=C4CC=CC=C4OC5=CC=CC=C53 |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C3=C4CC=CC=C4OC5=CC=CC=C53 |
Synonymes |
3-quinuclidinyl xanthene-9-carboxylate 3-QXC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



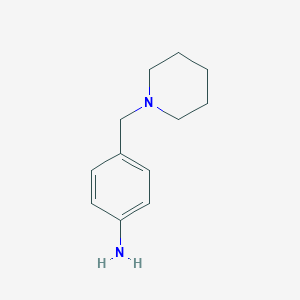
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
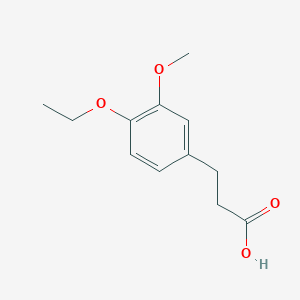
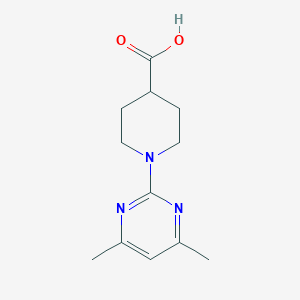
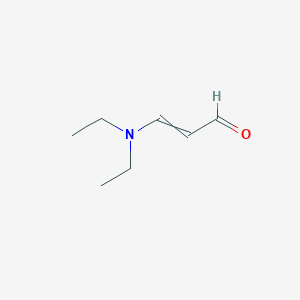
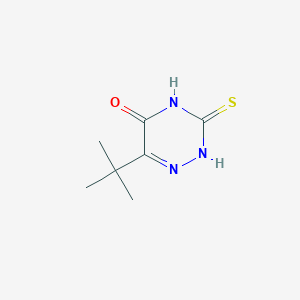
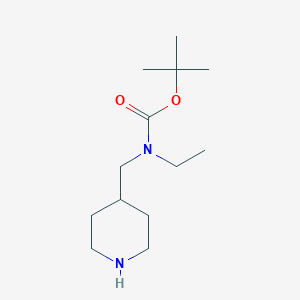
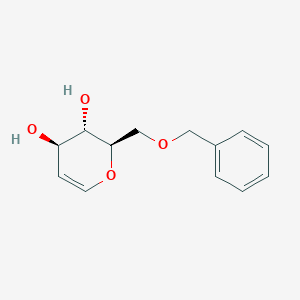
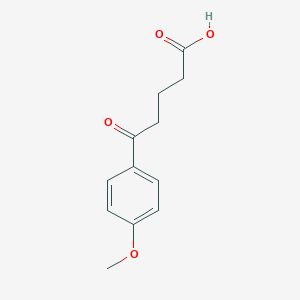
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
